Spherosil
Description
Properties
CAS No. |
11130-14-6 |
|---|---|
Molecular Formula |
C17H23N1O1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Functionalization of Spherosil Materials
Preparative Routes for Spherosil Base Substrates
The foundational structure of this compound is typically established through sol-gel chemistry, which allows for the formation of spherical particles with tunable porous networks.
The primary synthetic route for this compound and similar porous silica (B1680970) microbeads involves hydrolysis and polycondensation reactions dupont.com. This process often begins with silicon precursors, such as alkoxysilanes, which undergo hydrolysis to form silanol (B1196071) groups (Si-OH). These silanol groups then condense, releasing water or alcohol, to form siloxane bonds (Si-O-Si), leading to the formation of a silica network researchgate.netoup.com. For instance, polymethylsilsesquioxane (PMSSO), a highly porous material, is synthesized via the hydrolytic polycondensation of methyltrialkoxysilane, such as methyltriethoxysilane (MTEOS), yielding a fine, white powder with particle sizes ranging from 1 to 100 microns wikipedia.org. In some methods, hydrolysis occurs in acidic media, followed by polycondensation in basic aqueous media, a two-step approach that can influence the final material properties oup.com.
Controlling the porosity and morphological characteristics of this compound is paramount for optimizing its performance. Post-treatment processes, including alkali-heating, calcination, and sieving, are commonly employed to achieve monodisperse silica mesoporous microspheres dupont.com. The use of specific additives, such as N,N-dimethylformamide (DMF), can act as a porogen and surfactant, facilitating the elimination of macromolecular polymer templates and surfactants, thereby enhancing pore size and volume through alkali-heating dupont.com. The domain size and pore volume of macroporous gels can be precisely controlled by adjusting the alkoxide:water ratio and the total solvent fraction during synthesis oup.com. Furthermore, chemical reactions can induce spinodal phase separation, leading to the formation of distinct silica-rich and solvent-rich phases, which plays a significant role in defining the material's porosity oup.com. The reaction conditions, particularly the amount of alkali and neutralization parameters, have been shown to significantly influence properties such as the specific surface area of the resulting xerogels wikipedia.org. This compound materials are known to possess a porous structure, with reported mean pore diameters ranging from 80 Å to 1480 Å, depending on the specific type and intended application nih.govoup.com.
Table 1: Typical Characteristics of this compound XOA 600 fishersci.se
| Characteristic | Value |
| Mean Particle Diameter | 5, 10, 20, 40 µm |
| Mean Pore Diameter | 83 Å |
| Specific Surface Area | 550 - 600 m²/g |
| Total Pore Volume | 1.16 cm³/g |
| Sphericity | Perfectly spherical beads |
Hydrolysis-Polycondensation Approaches for Porous Silica Microbeads
Surface Derivatization and Grafting Techniques for this compound
Surface derivatization and grafting techniques are crucial for imparting specific functionalities to this compound materials, enabling their use in diverse applications.
Silane (B1218182) coupling chemistry is a widely utilized method for functionalizing silica surfaces, including this compound. This technique involves the reaction of organosilanes with the surface hydroxyl groups of silica, forming stable covalent Si-O-Si bonds and introducing organic functional groups sscollegejehanabad.org. For example, 3-aminopropyltriethoxysilane (B1664141) (APTES) is a common aminosilane (B1250345) used for the silanization of surfaces, allowing for the covalent attachment of organic films to metal oxides like silica sscollegejehanabad.org. This process is fundamental for preparing aminopropyl derivatives of glass and silica surfaces, which can then serve as platforms for further chemical modifications or immobilization of biomolecules sscollegejehanabad.org.
Polymerization and covalent bonding techniques are extensively employed for robust surface modification of this compound. Covalent bonding ensures stable attachment of functional groups or biomolecules to the support material. Glutaraldehyde (B144438) is a frequently used bifunctional crosslinking agent for activating amino-functionalized supports, including porous silica (this compound), for the covalent immobilization of enzymes. The reaction typically involves the interaction of the aldehyde groups of glutaraldehyde with amino groups on the this compound surface, forming Schiff bases. Chemical grafting, which involves attaching functional groups to the polymer surface through covalent bonds, offers precise control over the modified surface properties. Furthermore, advanced techniques such as plasma immersion ion implantation (PIII) can modify polymer surfaces by energetic bombardment, creating highly reactive chemical groups and radicals that enable covalent immobilization without the need for additional chemical linkers.
This compound materials can be functionalized with a variety of specific chemical groups to impart desired properties:
Amino Groups : Amino-functionalized this compound can be prepared, for instance, by reacting 015M this compound with appropriate amino-silane precursors in solvents like toluene, often with azeotropic removal of water. These amino-functionalized silica materials are crucial for applications requiring subsequent covalent coupling, such as enzyme immobilization via glutaraldehyde activation.
Acetal (B89532) Groups : Acetal functionalities can be integrated onto this compound supports, and these groups can subsequently be hydrolyzed under acidic conditions, for example, by refluxing with p-toluenesulfonic acid and water in methanol. This compound has been noted in the context of enzyme immobilization and transesterification reactions involving acetal chemistry.
Sulfonic Acid Groups : Sulfonic acid groups are integrated to create strong cation exchange materials. These can be prepared through various methods, including the quantitative oxidation of thiol groups on silica surfaces. Co-condensation routes utilizing organosilanes, such as 3-(triethoxysilyl)mercaptopropyl, can functionalize silica spheres with sulfonic acid groups, often followed by oxidation with nitric acid to convert mercapto groups to sulfonic acid groups. This compound-type silicas have been successfully modified to produce strong and weak cation and anion exchangers, demonstrating high exchange capacities of up to 2.2 meq.g⁻¹ oup.com.
Polymerization and Covalent Bonding for Surface Modification
Advanced Strategies for Tailoring this compound Surface Chemistry
Tailoring surface chemistry involves modifying a material's surface to fundamentally alter its interactions with other substances quora.com. For silica-based materials like this compound, this often entails the use of silane coupling agents, which are bifunctional compounds capable of forming strong bonds with the silica substrate while presenting specific organic functionalities wikipedia.orggelest.comsemanticscholar.org. These modifications can lead to robust, permanently altered surface behavior, allowing for precise control over properties such as surface energy, hydrophobicity, and hydrophilicity gelest.com.
Common silane coupling agents employed for surface functionalization include:
(3-Aminopropyl)triethoxysilane (APTES) : An aminosilane frequently used for silanization, which involves functionalizing surfaces with alkoxysilane molecules. APTES can covalently attach organic films to metal oxides like silica and titania wikipedia.orgamericanelements.comfishersci.cafishersci.ptthegoodscentscompany.com.
(3-Mercaptopropyl)triethoxysilane (MPTES) : This silane possesses a thiol (-SH) functional group, which can be used to improve properties of mineral-filled elastomers and as an intermediate in polymer and tire manufacturing fishersci.dk.
Vinyltriethoxysilane (VTES) : A bifunctional organosilicon compound featuring both a vinyl group and hydrolytically sensitive ethoxysilyl groups. It acts as a crosslinking agent and adhesion promoter, particularly for treating glass fibers and particulate minerals to form stronger bonds with resins wikipedia.orgfishersci.fiontosight.aiamericanelements.com.
These silanes attach to the glass substrate via covalent Si-O-Si bonds, while their organic functional groups (e.g., amino, mercapto, vinyl) are available for further reactions or interactions with other materials wikipedia.org.
Table 1: Properties of Common Silane Coupling Agents
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | PubChem CID |
| (3-Aminopropyl)triethoxysilane | C₉H₂₃NO₃Si | 221.372 | 13521 |
| (3-Mercaptopropyl)triethoxysilane | C₉H₂₂O₃SSi | 238.417 | 84658 |
| Vinyltriethoxysilane | C₈H₁₈O₃Si | 190.31 | 6516 |
Design and Synthesis of Ion-Exchange this compound Variants
The design and synthesis of ion-exchange this compound variants involve modifying the silica surface to impart specific charge-based separation capabilities. Ion exchange materials facilitate the exchange of ions between a solid phase and a liquid phase, a principle widely applied in water treatment and chromatography watertechnologies.com. This compound-based materials have been developed as effective ion-exchange media iyte.edu.trresearchgate.net.
Examples of ion-exchange this compound variants include:
QMA this compound : An anion exchange support bham.ac.ukresearchgate.net.
DEAE Spherodex LS : Another anion exchange support, composed of silica cross-linked with Dextran bham.ac.uk.
SP Spherodex LS : A cation exchange support, also based on silica cross-linked with Dextran bham.ac.uk.
The introduction of ion-exchange properties typically involves grafting charged functional groups onto the this compound surface. For instance, anion exchange resins commonly incorporate quaternary ammonium (B1175870) groups, while cation exchange resins often feature sulfonic acid groups mdpi.com. The synthesis of these variants can involve multi-step chemical routes to precisely control the surface chemistry and achieve desired ion-exchange capacities bham.ac.ukrsc.org.
Table 2: Examples of Ion-Exchange this compound Variants and Their Functionality
| This compound Variant | Type of Ion Exchange | Base Material | Additional Component |
| QMA this compound | Anion Exchange | Silica | Not specified |
| DEAE Spherodex LS | Anion Exchange | Silica | Dextran |
| SP Spherodex LS | Cation Exchange | Silica | Dextran |
Creation of Multifunctional this compound Supports for Hybrid Systems
Multifunctional this compound supports are designed to possess multiple distinct chemical functionalities on their surface, enabling their use in complex hybrid systems. The goal is to integrate different properties, such as specific binding sites, catalytic activity, or selective exclusion capabilities, onto a single support material chalmers.se. This can be achieved through advanced synthetic strategies that allow for the precise placement and control of various functional groups.
One approach involves creating bi-layered supports, where different chemical modifications are introduced in distinct layers on the this compound beads bham.ac.uk. For example, a synthetic route might involve activating the base matrix with allyl glycidyl (B131873) ether to distribute allyl groups throughout the support. Subsequent steps can then fabricate an inert outer layer, potentially followed by the reaction of remaining epoxide groups to create an ion-exchange inner core bham.ac.uk. Such bi-layered supports have demonstrated the ability to eliminate plasmid DNA binding while maintaining high protein binding capacity, showcasing their potential in purification processes bham.ac.uk.
Another strategy for creating multifunctional supports involves the use of crosslinking agents to immobilize biomolecules or other active species. For instance, glutaraldehyde can be used to functionalize supports, enabling both adsorption and covalent immobilization of enzymes like lipases researchgate.net. This creates a heterobifunctional support with capabilities for both physical and chemical interactions researchgate.net. The chemical functionalization of materials, including silica-based supports, is a powerful avenue to prevent aggregation, improve dispersibility, wettability, and processability, tune physicochemical properties, and impart new functionalities for specific applications chalmers.se.
Advanced Spectroscopic and Structural Characterization of Spherosil Based Architectures
Techniques for Elucidating Pore Structure and Surface Morphology of Spherosil
The structural integrity and morphology of this compound are critical to its performance. A combination of techniques is employed to thoroughly characterize its pore structure and surface features.
Gas Adsorption Isotherms for Pore Volume and Surface Area Determination
Gas adsorption isotherms, typically using nitrogen (N2) as the adsorbate, are a primary method for quantifying the pore volume and specific surface area of this compound. The Brunauer-Emmett-Teller (BET) method is commonly applied to adsorption isotherm data to determine the specific surface area (SBET) unila.ac.idscirp.org. The Barrett-Joyner-Halenda (BJH) model is then used to derive pore size distribution from both adsorption and desorption isotherms unila.ac.idscirp.orgresearchgate.net.
For instance, studies on porous silicas like this compound have reported high surface areas, such as an SBET of 356 m²/g for this compound XOA400 scirp.org. Another example, this compound XOB75, has been reported with a BET surface area of 100 m²/g and an average pore size of 1200 Ų columbia.edu. These measurements are crucial for understanding the adsorption capabilities and flow characteristics of this compound in chromatographic columns oup.comresearchgate.net.
An example of typical textural properties for similar mesoporous silica (B1680970) materials, often characterized like this compound, is presented in Table 1, derived from N2 physisorption data:
Table 1: Typical Textural Properties of Mesoporous Silica (e.g., MCM-41, analogous to this compound characterization)
| Sample | Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Diameter (nm) (BJH) |
| MCM-41 G-1 | 775 | 2.39 | 3.0 |
| MCM-41 G-2 | 856 | 2.48 | 3.0 |
Note: Data for MCM-41 is used as an analogous example to illustrate typical values obtained for mesoporous silicas, which this compound falls under, through gas adsorption techniques. researchgate.net
Spectroscopic Probes for Surface Chemistry and Bonding Environments on this compound
Spectroscopic techniques are indispensable for understanding the surface chemistry and bonding environments on this compound, particularly the nature and accessibility of surface functional groups.
Vibrational Spectroscopy for Surface Functional Groups (e.g., IR)
Vibrational spectroscopy, especially Infrared (IR) spectroscopy, is a powerful tool for identifying and characterizing surface functional groups on this compound, primarily silanol (B1196071) (Si-OH) groups gelest.comacs.orgcore.ac.ukutwente.nlresearchgate.netresearchgate.netresearchgate.net. These silanol groups are crucial for the surface reactivity and adsorption properties of silica-based materials core.ac.ukutwente.nlresearchgate.net.
Different types of silanol groups can be distinguished by their characteristic IR absorption bands:
Isolated silanol groups: Typically show a sharp band around 3740-3750 cm⁻¹ gelest.comacs.orgutwente.nl. These are non-hydrogen-bonded hydroxyl groups.
Vicinal silanol groups: Often involved in hydrogen bonding and can be identified by bands in the 3800-3400 cm⁻¹ region, sometimes appearing as a broad band around 3520 cm⁻¹ acs.orgcore.ac.ukutwente.nl.
Geminal silanol groups: [Si(OH)₂] can also be present core.ac.uk.
The presence and relative proportions of these silanol groups can be influenced by thermal and hydrothermal treatments core.ac.ukutwente.nl. For instance, increasing the activation temperature of silica can lead to the elimination of bands attributed to weakly perturbed vicinal silanols, leaving truly isolated silanols acs.org. IR spectroscopy can also monitor the H/D exchange process, where the Si-OH stretching mode shifts from 3750-3500 cm⁻¹ to 2760-2600 cm⁻¹ upon deuterium (B1214612) exchange (Si-OD), confirming the presence of hydroxyl groups utwente.nl.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state 29Si NMR and 1H NMR, provides detailed insights into the local chemical environments and bonding configurations of silicon and hydrogen atoms within this compound structures researchgate.netresearchgate.netresearchgate.netsci-hub.boxmdpi.comhuji.ac.il.
29Si NMR Spectroscopy: 29Si NMR is highly effective for characterizing the degree of condensation and the different silicon environments in silica. The chemical shifts in 29Si NMR spectra are sensitive to the number of siloxane (Si-O-Si) linkages and hydroxyl groups attached to a silicon atom.
Qn notation: Silicon atoms are often classified using the Qn notation, where 'n' represents the number of bridging oxygen atoms (Si-O-Si linkages) connected to a central silicon atom lbl.gov.
Q4: Represents a fully condensed silicon atom, bonded to four bridging oxygen atoms (Si(OSi)₄) researchgate.net. These typically appear around -109 to -110 ppm researchgate.net.
Q3: Represents a silicon atom bonded to three bridging oxygen atoms and one hydroxyl group (Si(OSi)₃OH) researchgate.net. These signals are usually found around -100 to -104 ppm researchgate.net.
Q2, Q1, Q0: Represent less condensed silicon environments with two, one, or zero bridging oxygen atoms, respectively, and a higher number of hydroxyl groups.
Studies using 29Si NMR on mesoporous silica, which includes this compound, have shown distinct Q3 and Q4 peaks, providing information on the connectivity and surface silanol content researchgate.netaip.org. The chemical shielding tensors in 29Si NMR can also reveal detailed structural information, particularly concerning the second-coordination shell and distortions of silicon tetrahedra lbl.govaip.org.
1H NMR Spectroscopy: 1H NMR spectroscopy is used to probe the proton environments, primarily focusing on the various types of silanol groups and adsorbed water molecules on the this compound surface researchgate.netmdpi.comresearchgate.net. Different types of hydroxyl groups (e.g., isolated, vicinal, geminal) and adsorbed water can exhibit distinct signals, providing information about their mobility and interactions mdpi.com. Cross-polarization (CP) 29Si NMR, which relies on 1H-29Si dipole-dipole interactions, can selectively enhance signals from silicon atoms near hydrogen atoms, thus highlighting surface silicon species mdpi.com.
In-Situ Characterization Approaches for Dynamic Processes on this compound Surfaces
In-situ characterization techniques allow for the study of dynamic processes occurring on this compound surfaces under realistic conditions, such as during adsorption, reaction, or temperature changes dss.go.thresearchgate.net. These approaches provide real-time insights into surface transformations, adsorption mechanisms, and catalytic activities.
Examples of in-situ techniques applicable to this compound include:
In-situ IR spectroscopy: Can monitor changes in surface functional groups (e.g., silanols) as a function of temperature, pressure, or exposure to different gases or liquids utwente.nlresearchgate.netresearchgate.net. This allows for the observation of condensation reactions between silanol groups (2 SiOH → Si-O-Si + H2O) at elevated temperatures utwente.nl. It can also track the adsorption of probe molecules onto the surface, providing information about surface acidity and basicity researchgate.net.
In-situ NMR spectroscopy: Can be used to study the adsorption and exchange of molecules on the this compound surface, providing information on local environments, dynamics, and interactions researchgate.netscispace.comacs.org. For example, 1H NMR can investigate the adsorption of water and other molecules in the pores of silica-based adsorbents researchgate.net.
In-situ X-ray Diffraction (XRD) and X-ray Photoelectron Spectroscopy (XPS): While not explicitly detailed for this compound in the provided snippets, these techniques are generally used for in-situ studies of materials. XRD can monitor structural changes during processes like thermal treatment, and XPS can provide elemental composition and chemical state information of the surface under various conditions researchgate.netresearchgate.net.
These in-situ methods are crucial for gaining a deeper understanding of the fundamental mechanisms governing the performance of this compound in various applications, from chromatography to catalysis and adsorption researchgate.netresearchgate.netscispace.com.
Probing Adsorption Phenomena and Surface Reactivity
Adsorption, a fundamental interfacial process, is central to the functionality of this compound in applications such as catalysis and separation solubilityofthings.com. The surface reactivity of this compound is significantly influenced by its pore structure and the surrounding environment. For instance, studies comparing nonporous this compound XO75LS with ordered porous silicas like SBA-15 have demonstrated the impact of confinement effects on surface reactivity at solid-gas and solid-liquid interfaces researchgate.net.
A notable finding indicates that the surface reactivity of porous materials generally enhances when transitioning from a solid-gas to a solid-water interface, a behavior contrary to that observed for this compound XO75LS researchgate.net. The surface density of acid sites on silica, including this compound, can be quantitatively assessed through methods such as two-cycle ammonia (B1221849) adsorption at elevated temperatures (e.g., 373 K) researchgate.net.
Adsorption on silica surfaces, including this compound, can occur via various mechanisms. Ionic surfactants, for example, adsorb through electrostatic interactions with charged surface sites, followed by lateral associations at higher concentrations academie-sciences.fr. Hydrogen bonding also plays a significant role, particularly between surface silanol groups and oxygen atoms of non-ionic surfactants academie-sciences.fr. The presence and density of surface hydroxyl groups (approximately 3.6 OH/nm² for this compound) are key determinants of its adsorption capacity and reactivity cas.cn. Adsorption processes can be broadly categorized into physisorption, involving weak Van der Waals forces and being reversible, and chemisorption, characterized by stronger chemical bond formation and more permanent adhesion solubilityofthings.com. Both temperature and the concentration of the adsorbate are critical factors influencing the dynamics and extent of adsorption solubilityofthings.com.
Table 1: Surface Hydroxyl Content of this compound
| Material | Surface Hydroxyl Content (OH/nm²) | Characterization Method | Reference |
| This compound | ~3.6 | 29Si NMR | cas.cn |
| Aerosil 90 | ~3.0 | 29Si NMR | cas.cn |
Table 2: Comparative Surface Reactivity of this compound XO75LS
| Material | Interface Type | Observed Reactivity Trend | Reference |
| This compound XO75LS | Solid-Gas | Surface density of acid sites determined by two-cycle ammonia adsorption at 373 K. | researchgate.net |
| This compound XO75LS | Solid-Water | Surface reactivity did not significantly enhance when passing from solid-gas to solid-water interface, contrary to other porous silicas. | researchgate.net |
| Ordered Porous Silicas | Solid-Water | Surface reactivity significantly enhanced when passing from solid-gas to solid-water interface, attributed to confinement effects and increased surface heterogeneity, advantageous to surface acidity in the gas phase (e.g., SBA-15 type silicas). | researchgate.net |
Monitoring Catalytic Intermediates on this compound Supports
This compound's porous silica structure makes it a valuable support material in heterogeneous catalysis researchgate.netresearchgate.net. The efficiency and selectivity of catalytic systems supported by silica are significantly influenced by the choice of support and the interactions between the active metal oxide species and the support material researchgate.net.
For instance, in the context of enzyme immobilization, amino-Spherosil supports activated with glutaraldehyde (B144438) have been used for enzymes like dextransucrase. Studies have identified diffusional limitations during enzyme reactions on such supports, indicating the importance of the support's pore structure and surface chemistry in facilitating the catalytic process researchgate.net.
The acidic sites identified on silica supports via FT-IR spectroscopy are crucial for various acid-catalyzed reactions researchgate.net. The ability of this compound to act as a stable and porous platform allows for the immobilization of active catalytic species, where the surface properties dictate the adsorption and transformation of reactants into intermediates and ultimately, products. Although specific examples of real-time monitoring of intermediates directly on this compound were not extensively detailed in the provided search results, the role of this compound as a support that influences the adsorption strength and electronic environment of active sites is well-established within the broader field of heterogeneous catalysis.
Mechanistic Investigations and Theoretical Modeling of Spherosil Interactions
Adsorption Mechanisms on Spherosil Surfaces
Adsorption is a fundamental process governing the separation capabilities of this compound. As an adsorbent composed of pure silica (B1680970), this compound exhibits significant adsorption phenomena critical to its chromatographic utility. nih.gov The separation of certain solutes in liquid chromatography, for instance, can involve both adsorption and size exclusion mechanisms. fishersci.se This adsorption can be either reversible or irreversible, a characteristic that influences its practical application in separation processes. fishersci.se
Detailed investigations into the adsorption of non-ionic surfactants, such as alkylarylethoxylated alcohols, on this compound (specifically this compound XOB 015) have highlighted hydrogen bonding as a primary driving force for these interactions. flybase.org For metal ions, such as Cadmium(II) (Cd(II)), on silica surfaces like this compound, the adsorption process is multifaceted, involving contributions from cation dehydration and the deprotonation of silanol (B1196071) groups. This deprotonation leads to the creation of negatively charged sites, which are crucial for the interaction with positively charged metal ions. americanelements.com
The surface hydroxyl groups (silanol groups) present on silica are pivotal in dictating the adsorption phenomena on this compound. fishersci.se These groups act as active sites for interaction with various analytes. fishersci.seuni.lu Research has quantitatively determined that this compound possesses an average surface hydroxyl group density of approximately 3.6 OH/nm². wikipedia.orgnih.gov This density, along with the specific surface area of the this compound material, can influence its sorption characteristics. wikipedia.org
The table below summarizes the surface hydroxyl group densities observed on different silica materials, including this compound:
| Material | Hydroxyl Group Density (OH/nm²) | Source |
| Aerosil 90 | 3.0 | wikipedia.orgnih.gov |
| This compound | 3.6 | wikipedia.orgnih.gov |
| Silica particles (203 nm diameter) | 4.0 | wikipedia.orgnih.gov |
Activation temperature is a critical parameter that profoundly influences the adsorption characteristics of this compound. nih.gov Studies have demonstrated that variations in activation temperature can significantly alter the sorption behavior and impact the specific surface area of this compound. wikipedia.orgwikipedia.org While specific detailed data on this compound's response to activation temperature is less prevalent in the provided literature, general principles from studies on other activated carbon materials (which are also porous adsorbents) offer insights. For example, optimal activation temperatures (e.g., 1048-1148 K for activated carbon) are known to yield desirable characteristics such as increased specific surface area and pore volume, both of which are crucial for enhancing adsorption capacity. amerigoscientific.comfishersci.comfishersci.ca Conversely, excessively high temperatures during activation can lead to carbon loss, negatively impacting the material's porosity and, consequently, its adsorption efficiency. fishersci.com
Role of Surface Hydroxyl Groups in Adsorption Phenomena
Theoretical Frameworks for Chromatographic Separation on this compound
This compound microbeads are of considerable interest in the broad field of chromatography, necessitating a thorough understanding of the theoretical frameworks that govern their separation capabilities. nih.gov The effectiveness and quality of chromatographic separation, including that achieved with this compound, are influenced by key factors such as column efficiency, plate theory, and the intricate interactions between analytes and the stationary phase. americanelements.com
In Gas-Solid Chromatography (GSC), this compound functions as a pure silica adsorbent, and the separation of sample components primarily occurs through their differential adsorption onto this solid stationary phase. nih.govwikipedia.orgmycocentral.eu The advantages of using this compound in GSC, including modified GSC, are well-documented through numerous examples of separation, many of which are organized in accordance with Kiselev's classification system. nih.gov
Kiselev's classification provides a structured approach to categorizing adsorbents based on their structural types, thereby offering a framework for predicting their adsorption properties. nih.gov According to this classification, adsorbents like silica gel can be categorized as Type III, where the predominant intermolecular interactions are governed by dispersion forces, with induction forces playing a secondary role. guidetopharmacology.org This theoretical framework is instrumental in predicting separation behavior by correlating the known adsorption properties and isotherms of the analytes with the characteristics of the adsorbent. nih.gov
This compound finds application across various liquid chromatography (LC) techniques, including high-performance liquid chromatography (HPLC) and gel permeation chromatography (GPC). fishersci.sefishersci.ptlabsolu.ca In Liquid-Solid Chromatography (LSC), a specific mode of LC, the separation process is driven by the competitive interaction of mixture components for the active sites present on the solid stationary phase, such as this compound.
While Gel Permeation Chromatography (GPC) is fundamentally based on a size-exclusion mechanism, where molecules are separated primarily by their hydrodynamic volume in solution, interactions between the solute and the gel (adsorbent) can also occur. fishersci.se For active gels like this compound, the polymer retention mechanism in GPC can involve a combination of separation mechanisms, including repulsion, partition, and adsorption, in addition to the dominant size-exclusion mechanism. labsolu.ca The elution behavior of polymers, such as polystyrene on this compound X0A 200 gel, is significantly influenced by factors like solvent goodness (as defined by the Mark-Houwink equation's α exponent) and solvent strength (ϵ₀). labsolu.ca At higher solvent strength (ϵ₀ > 0.45), partition effects are the primary determinants of distribution coefficients (Kₚ), whereas at lower solvent strength, adsorption effects contribute substantially to increasing Kₚ values. labsolu.ca
The enthalpy of adsorption provides insight into the strength of interaction between an adsorbate and the this compound surface. For instance, the molar enthalpy determined for the interaction of Cadmium(II) with this compound is 17 kJ/mol. americanelements.com
| Adsorbate | Adsorbent | Adsorption Enthalpy (kJ/mol) | Source |
| Cadmium(II) | This compound | 17 | americanelements.com |
Kiselev’s Classification in Gas-Solid Chromatography with this compound
Computational Chemistry and Simulation for Predicting this compound Performance
Computational chemistry provides a powerful suite of tools for investigating the behavior of molecules and their interactions, offering significant potential for predicting and optimizing the performance of materials like this compound. Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) are employed to predict various material properties, including their strength, conductivity, and optical characteristics.
High-throughput computational screening (HTCS) utilizes quantum chemical simulations to generate virtual libraries of compounds and predict their performance. This strategy could be effectively adapted to analyze and predict this compound's interactions and capabilities. Quantum chemistry calculations have already demonstrated their utility in gas chromatography by revealing differences in non-covalent interactions that lead to specific selectivity, a principle directly applicable to understanding and enhancing this compound's chromatographic performance.
Advanced multiscale chemistry simulation software can model complex systems from the quantum level up to the mesoscale. This capability allows for a comprehensive digital representation of material formulations, enabling the prediction of both chemical and physical properties relevant to this compound's applications. The increasing integration of machine learning (ML) and artificial intelligence (AI) is further advancing computational chemistry by facilitating the prediction of material properties and automating the analysis of extensive simulation data. These advancements open new avenues for predicting this compound's behavior and optimizing its diverse applications in separation science. Furthermore, classical simulators are crucial for exploring the performance, scaling, and limitations of quantum computational chemistry methods when applied to large chemical systems.
Academic Applications of Spherosil in Advanced Materials Science
Spherosil in Heterogeneous Catalysis and Biocatalysis
This compound as a Support for Metal Oxoclusters and Macrocyclic Complexes
This compound serves as an effective support material for various active species, including metal compounds. For instance, silica-supported molybdenum catalysts, specifically utilizing this compound XOA 400 (with a surface area of 400 m²/g), have been successfully prepared through anchoring methods. These catalysts have demonstrated photocatalytic activity, where ultraviolet irradiation induces charge-transfer states, highlighting this compound's capacity to facilitate reactions involving supported metal species. [S2.3] While direct examples of this compound explicitly supporting discrete metal oxoclusters are less frequently detailed in the immediate literature, the broader class of metal-oxo clusters is known to be effectively incorporated into various solid supports for catalytic applications. [S1.42, S2.23, S2.26, S2.28, S2.30, S2.33] Given this compound's nature as a silica (B1680970) support, it presents a suitable platform for such integrations.
In the realm of macrocyclic complexes, this compound microbeads have found utility in industrial-scale protein separation processes, employing techniques such as ion exchange and bioaffinity chromatography. [S2.17] This application leverages this compound's modifiable surface, which can be coated with hydrophilic or hydrophobic polymers to achieve specific molecular interactions. [S2.17] Although direct evidence for this compound serving as a support for macrocyclic complexes in catalytic or advanced material synthesis is not extensively documented, the general principle of solid-supported synthesis of macrocycles is well-established, indicating the potential for this compound in this area through surface functionalization. [S1.41]
Acid Catalysis and Reaction Kinetics on this compound Surfaces
This compound plays a significant role in acid catalysis due to its inherent silica composition and porous structure. As a porous silica gel powder, its texture can be influenced by acid catalysis during preparation. [S1.5] Furthermore, the surface of this compound can be chemically modified using various acids, including sulfuric, phosphoric, and hydrochloric acids, which can enhance or tailor its acidic properties. [S2.4] Silica, the primary constituent of this compound, is recognized as a component in bifunctional acid catalysts. [S1.27] The ability to support heteropoly acids on silica further underscores its potential in creating robust solid acid catalysts. [S1.25]
This compound in Environmental Remediation Technologies
This compound's unique properties, particularly its porous structure and surface chemistry, render it highly effective in various environmental remediation applications, especially in the removal of contaminants from water.
Adsorption of Inorganic and Organic Contaminants using this compound
This compound demonstrates considerable efficacy in the adsorption of both inorganic and organic contaminants. As an adsorbent composed of pure silica, its properties, including activation temperature, specific surface area, porosity, and sample size, are critical parameters influencing its adsorption capabilities, particularly in chromatographic applications for volatile organic compounds (VOCs). [S1.4] this compound is also recognized for its ability to remove trace organic contaminants. [S1.1]
In the context of inorganic contaminants, this compound XO75LS has been extensively studied for its capacity to remove heavy metals from aqueous solutions. Research has shown that this compound can achieve almost complete retention of heavy metal ions such as cadmium (Cd(II)), cobalt (Co(II)), lead (Pb(II)), and strontium (Sr(II)). [S2.2] The mechanism of heavy metal uptake on this compound is described as a hydrolysis-like phenomenon, where weak adsorption acts as a nucleation step. [S2.2] this compound is explicitly identified as an adsorption material for heavy metals. [S2.14] Furthermore, modified this compound materials, acting as ion exchangers (e.g., DEAE this compound, QMA this compound, COOH-Spherosil), are utilized for large-scale protein separation through ion exchange chromatography, underscoring their general capacity for interacting with and separating charged inorganic species. [S2.17]
The following table summarizes some heavy metal adsorption data on this compound XO75LS:
| Heavy Metal Ion | Initial Concentration (mol L⁻¹) | Temperature (K) | pH Range | Retention Efficiency | Adsorption Mechanism |
| Cadmium (Cd(II)) | 0.0001 | 298 | 3-9 | Almost complete | Hydrolysis-like, weak adsorption (nucleation) [S2.2] |
| Cobalt (Co(II)) | 0.0001 | 298 | 3-9 | Almost complete | Hydrolysis-like, weak adsorption (nucleation) [S2.2] |
| Lead (Pb(II)) | 0.0001 | 298 | 3-9 | Almost complete | Hydrolysis-like, weak adsorption (nucleation) [S2.2] |
| Strontium (Sr(II)) | 0.0001 | 298 | 3-9 | Almost complete | Hydrolysis-like, weak adsorption (nucleation) [S2.2] |
This compound as a Support for Photocatalytic Degradation of Pollutants
This compound also serves as a valuable support for photocatalytic degradation processes. For instance, silica-supported molybdenum catalysts, specifically using this compound XOA 400, have been investigated for their photocatalytic activity. These catalysts, when subjected to UV irradiation, exhibit charge-transfer states that contribute to their catalytic function. [S2.3] This demonstrates this compound's utility in providing a stable and effective platform for active photocatalytic materials, enabling the degradation of pollutants through light-induced chemical reactions.
Role of Surface Acidity and Porosity in Remediation Efficacy
The efficacy of this compound in environmental remediation is intrinsically linked to its surface acidity and porosity. Porosity is a paramount characteristic, directly influencing the material's adsorption capabilities. For example, this compound's porosity is a critical parameter in determining its effectiveness in chromatographic separations of volatile organic compounds. [S1.4] In the context of heavy metal remediation, the porous nature of this compound microbeads facilitates the uptake of contaminants. [S2.2, S2.17] Materials with high specific surface areas, which are often a consequence of well-developed porosity, are known to exhibit superior adsorption capacities. [S2.15]
Surface acidity also plays a crucial role. The surface properties of this compound can be modified through chemical treatments with various acids, allowing for the tuning of its acidic characteristics. [S2.4] The pH of the solution is a significant factor affecting the uptake of heavy metals by this compound, indicating that the surface charge and acidity of the material directly influence its ability to interact with and remove ionic contaminants from aqueous solutions. [S2.2, S2.15] This interplay between surface acidity and porosity allows for tailored this compound materials designed for optimal remediation performance against specific pollutants.
Future Research Trajectories and Emerging Paradigms for Spherosil
Novel Synthesis Strategies for Precision-Engineered Spherosil Materials
Future research into this compound will increasingly prioritize novel synthesis strategies aimed at achieving precision-engineered materials with tailored properties. While existing methods allow for controlled synthesis, particularly in applications like enzyme immobilization where parameters such as support porosity, glutaraldehyde (B144438) concentration, and pH are optimized nih.gov, the next generation of this compound materials will demand even finer control over their architecture.
This includes the development of techniques for precise control over pore size distribution, surface area, and morphology at the nanoscale. For instance, exploring advanced templating methods, supercritical fluid synthesis, or microfluidic approaches could enable the fabrication of this compound with highly uniform and customizable pore structures. Furthermore, the integration of microwave heating in synthesis, which has shown promise in modifying chemical steps for chromatography supports, could be further optimized for this compound to achieve improved inertness or specific surface functionalities fishersci.ca. The goal is to create this compound materials where every aspect, from the bulk structure to the surface chemistry, is designed for a specific function, leading to enhanced performance in targeted applications. This precision engineering will be crucial for developing this compound as a versatile platform for advanced catalytic, separation, and sensing technologies.
Integration of this compound with Nanomaterials and Hybrid Systems
A significant emerging paradigm for this compound involves its integration with various nanomaterials to create novel hybrid systems with synergistic properties. This approach leverages the robust and porous nature of this compound as a support or matrix, while incorporating the unique functionalities of other nanoscale components.
Research is actively exploring the combination of silica-based materials with carbon nanomaterials, such as carbon nanotubes (CNTs) and graphene, due to their exceptional electrical, mechanical, and surface properties fishersci.iefishersci.cawikipedia.orguni.lu. For example, this compound could serve as a scaffold for highly dispersed CNTs or graphene sheets, leading to composites with enhanced conductivity, mechanical strength, or adsorption capabilities. Such hybrid materials could find applications in advanced electrodes, sensors, or reinforced composites.
Another promising area is the integration of this compound with metal nanoparticles, including gold (Au) and silver (Ag) nanoparticles fishersci.cawikipedia.orguni.luamericanelements.comfishersci.ca. These metal nanoparticles exhibit unique electronic, photonic, and catalytic properties fishersci.no. By immobilizing or embedding these nanoparticles within the this compound matrix, researchers can create highly active and stable catalysts, or materials with tailored optical and sensing characteristics. For instance, novel polysilsesquioxane hollow spheres loaded with highly dispersed gold nanoparticles have demonstrated high catalytic activity in the reduction of 4-nitrophenol (B140041) fishersci.ca. This compound, as a silica (B1680970) analogue, could be similarly engineered to host such active species, preventing aggregation and enhancing their performance.
The development of such hybrid nanomaterials is driven by the aim to combine the advantages of individual components, leading to materials that significantly outperform their single constituents researchgate.netacs.org. This involves careful design of the interface between this compound and the nanomaterial to ensure strong interactions and optimized performance.
Advanced Theoretical Modeling for Predictive Design of this compound-Based Systems
The future of this compound research will heavily rely on advanced theoretical modeling to enable predictive design and optimization of this compound-based systems. Computational chemistry, particularly techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are indispensable tools for understanding material behavior at atomic and molecular scales americanelements.comwikipedia.orgamericanelements.com.
These computational methods can provide crucial insights into the orientation and reactivity of molecules at interfaces, which is vital for understanding adsorption, reaction mechanisms, and mass transfer phenomena on this compound surfaces americanelements.com. For this compound, theoretical modeling can be employed to:
Predict surface functionalization outcomes: Simulate the attachment of various functional groups to the silica surface, predicting their stability, reactivity, and spatial distribution.
Understand adsorption mechanisms: Model the interaction of target molecules (e.g., pollutants, biomolecules) with this compound's pores and surface sites, elucidating the nature of adsorption (physisorption vs. chemisorption) and binding affinities.
Design novel active sites: For catalytic applications, DFT can be used to design and optimize the electronic structure of active sites on this compound or this compound-nanomaterial hybrid systems, predicting their catalytic activity and selectivity.
Simulate transport phenomena: MD simulations can provide insights into the diffusion of molecules within this compound's porous network, which is critical for optimizing separation and catalytic processes.
The integration of machine learning (ML) with these traditional simulation methods is an emerging area that can significantly accelerate the design process cenmed.com. ML interatomic potentials, for example, can offer near-quantum accuracy while reducing computational costs by several orders of magnitude, enabling simulations of larger systems and longer timescales for this compound-based materials cenmed.com. This predictive capability will allow researchers to screen potential designs and properties computationally before experimental synthesis, significantly streamlining the development of new this compound materials.
Exploration of Unconventional Catalytic and Environmental Applications of this compound
Future research will increasingly explore unconventional catalytic and environmental applications for this compound, leveraging its unique properties as a porous silica support. Beyond traditional roles, this compound holds promise in addressing contemporary challenges related to energy, sustainability, and pollution.
In catalysis, this compound can be developed for novel and more efficient catalytic processes. This includes its use as a support for single-atom catalysts, which offer maximum atom efficiency, or in photocatalysis, where it could support light-harvesting components for solar-driven chemical reactions fishersci.no. The ability to precisely engineer this compound's pore structure and surface chemistry (as discussed in Section 6.1) makes it an ideal candidate for tailoring active sites and improving reactant diffusion, leading to enhanced catalytic performance. For instance, the immobilization of enzymes on this compound, a well-established application, could be extended to novel enzymatic reactions for biotransformations or the production of fine chemicals nih.gov.
For environmental applications, this compound's porous nature makes it highly suitable for adsorption-based processes, particularly for gas separation and pollutant removal. A key area of focus is carbon dioxide (CO2) capture and utilization fishersci.nopollinatorhub.euamericanelements.comamericanelements.comctdbase.org. This compound can be functionalized to enhance its affinity for CO2, acting as an efficient sorbent for both post-combustion capture from industrial sources and direct air capture americanelements.comamericanelements.com. Research will focus on improving CO2 working capacity, selectivity over other gases like nitrogen, and durability under various environmental conditions americanelements.com. This could involve surface modification with basic functional groups or the incorporation of metal oxides to enhance chemisorption ctdbase.org.
Furthermore, this compound could play a role in water purification and wastewater treatment as an adsorbent for heavy metals, organic pollutants, or as a support for photocatalytic degradation of contaminants. The surface reactivity of porous silicas can be significantly enhanced at the solid-water interface, suggesting potential for improved performance in aqueous environmental applications nih.gov.
These unconventional applications highlight this compound's potential to contribute to sustainable solutions by acting as a versatile and tunable material in complex chemical and environmental processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
